molecular formula C16H17NO4S B5770179 4-[(4-phenoxyphenyl)sulfonyl]morpholine CAS No. 494838-95-8

4-[(4-phenoxyphenyl)sulfonyl]morpholine

Cat. No.: B5770179
CAS No.: 494838-95-8
M. Wt: 319.4 g/mol
InChI Key: JEDYKBIVYSSWOB-UHFFFAOYSA-N
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Description

4-[(4-Phenoxyphenyl)sulfonyl]morpholine is a synthetic organic compound featuring a morpholine ring linked to a biphenyl ether core via a sulfonyl group. This structure combines elements known to be valuable in medicinal chemistry and drug discovery. The morpholine ring is a common pharmacophore known to influence the pharmacokinetic properties of molecules, enhance aqueous solubility, and serve as a key building block in the synthesis of more complex chemical entities . The sulfonyl group is a functional moiety of significant interest, particularly in the development of sulfonamide analogues that have historically served as potent enzyme inhibitors . This compound is offered exclusively for research applications. Its structural framework suggests potential for investigation in several scientific areas. Researchers may explore its use as a key intermediate in organic synthesis, particularly in the development of molecules with potential biological activity. The presence of the sulfonyl group makes it a candidate for studying enzyme inhibition mechanisms, drawing parallels to known sulfonamide-based antibiotics that target dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway . Furthermore, compounds containing morpholine and sulfone groups are often investigated in the context of structure-activity relationship (SAR) studies to optimize lead compounds for improved potency and drug-like properties . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-phenoxyphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-22(19,17-10-12-20-13-11-17)16-8-6-15(7-9-16)21-14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDYKBIVYSSWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278416
Record name 4-[(4-Phenoxyphenyl)sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494838-95-8
Record name 4-[(4-Phenoxyphenyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494838-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Phenoxyphenyl)sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-phenoxyphenyl)sulfonyl]morpholine typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-phenoxyphenyl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-[(4-phenoxyphenyl)sulfonyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-phenoxyphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key sulfonylmorpholine derivatives and their properties are summarized below:

Compound Name Substituent Melting Point (°C) Key Properties References
4-[(4-Phenoxyphenyl)sulfonyl]morpholine 4-phenoxyphenyl 149.4–150 High crystallinity; moderate solubility
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-methoxyphenyl 109–110 Lower melting point; electron-donating
4-[(2-Methoxyphenyl)sulfonyl]morpholine 2-methoxyphenyl 85–86 Steric hindrance; reduced symmetry
4-[(3-Chlorophenyl)sulfonyl]morpholine 3-chlorophenyl 144.2–145.2 Electron-withdrawing; higher reactivity
4-[(4-Chlorophenyl)sulfonyl]morpholine 4-chlorophenyl N/A CAS 22771-99-9; used in coordination chemistry
4-[(4-Trifluoromethoxyphenyl)sulfonyl]morpholine 4-trifluoromethoxyphenyl N/A (oil) High lipophilicity; liquid at RT

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy) lower melting points due to reduced intermolecular forces, while electron-withdrawing groups (e.g., chloro) enhance crystallinity and stability .
  • Lipophilicity : The trifluoromethoxy derivative exists as an oil, indicating increased hydrophobicity compared to solid analogs .
  • Symmetry: The 4-phenoxyphenyl substituent in this compound provides a planar aromatic system, facilitating face-to-face π-stacking interactions absent in ortho-substituted derivatives .

Q & A

Q. What are the common synthetic routes for preparing 4-[(4-phenoxyphenyl)sulfonyl]morpholine, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a morpholine derivative with a substituted phenylsulfonyl chloride. Key steps include:

  • Nucleophilic substitution : Reacting 4-phenoxyphenylsulfonyl chloride with morpholine under basic conditions (e.g., NaOH or K₂CO₃) in aprotic solvents like DCM or THF .
  • Catalyst optimization : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Temperature control : Maintaining temperatures between 0–25°C to minimize side reactions like sulfone oxidation .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS to confirm purity (>98%) and molecular weight .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the morpholine ring protons (δ 3.6–3.8 ppm) and sulfonyl-linked aromatic protons (δ 7.2–7.8 ppm) .
    • FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group incorporation .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological activity of this compound derivatives?

  • QSAR modeling : Use descriptors like LogP, topological polar surface area (TPSA), and electronic parameters (HOMO/LUMO) to correlate structure with antibacterial or enzyme inhibitory activity. For example, a QSAR model with q² = 0.66–0.79 successfully predicted anti-A. baumannii activity for sulfonyl amides .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) into bacterial enzyme active sites (e.g., penicillin-binding proteins) reveals binding modes and affinity trends .

Q. How do substituents on the phenyl ring influence the compound’s biological and physicochemical properties?

Comparative analysis of derivatives shows:

SubstituentBiological Activity (Zone of Inhibition, mm)LogP
-CF₃ (4-position)22 ± 0.6 (vs. A. baumannii)3.2
-Br (2-position)16 ± 0.32.8
-OCH₃ (4-position)12 ± 0.52.1

Electron-withdrawing groups (e.g., -CF₃) enhance antibacterial potency by increasing membrane permeability and target binding .

Q. What methodologies resolve contradictions in reported biological activities across studies?

  • Dose-response profiling : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify EC₅₀/IC₅₀ discrepancies .
  • Assay standardization : Use reference strains (e.g., E. coli ATCC 25922) and controlled growth conditions (e.g., Mueller-Hinton agar, 37°C) to minimize variability .
  • Metabolic stability assays : Liver microsome studies (e.g., human/rat) explain differences in in vitro vs. in vivo efficacy .

Methodological Challenges

Q. How can reaction yields be improved during scale-up synthesis?

  • Solvent selection : Replace THF with DMF to enhance solubility of sulfonyl intermediates .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for coupling steps involving boronate esters (e.g., Suzuki-Miyaura reactions) .
  • Workup optimization : Use aqueous NaHCO₃ washes to remove unreacted sulfonyl chlorides .

Q. What analytical techniques are critical for studying degradation products or impurities?

  • High-resolution mass spectrometry (HRMS) : Identify byproducts like sulfonic acids (e.g., [M+H]+ = 365.12) .
  • Stability testing : Accelerated degradation under UV light (ICH Q1B guidelines) reveals photolytic byproducts .

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